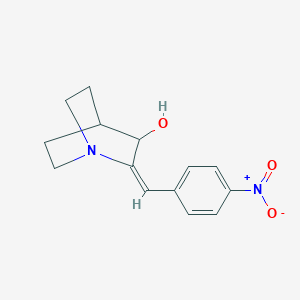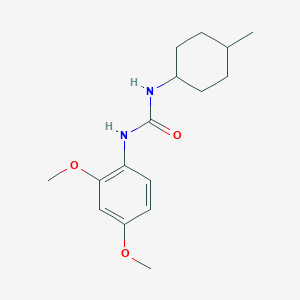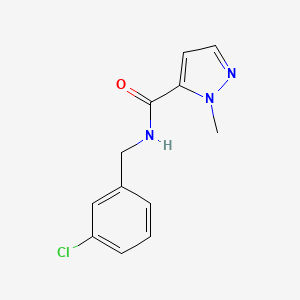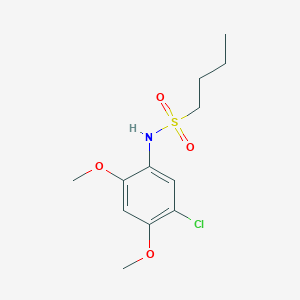
2-(4-nitrobenzylidene)quinuclidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrobenzylidene)quinuclidin-3-ol, also known as NBQX, is a synthetic compound that is widely used in scientific research for its ability to selectively block the activity of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors play a crucial role in a wide range of physiological and pathological processes. NBQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
2-(4-nitrobenzylidene)quinuclidin-3-ol acts as a competitive antagonist of AMPA/kainate-type glutamate receptors by binding to the receptor and preventing the binding of glutamate. This results in a decrease in synaptic transmission and plasticity, which can have both beneficial and detrimental effects depending on the context.
Biochemical and physiological effects:
2-(4-nitrobenzylidene)quinuclidin-3-ol has been shown to have a number of biochemical and physiological effects in various experimental systems. It has been shown to reduce excitotoxicity in models of stroke and epilepsy by blocking the activity of glutamate receptors. It has also been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the activity of glutamate receptors in the hippocampus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-nitrobenzylidene)quinuclidin-3-ol in lab experiments is its high selectivity for AMPA/kainate-type glutamate receptors, which allows for precise manipulation of glutamatergic signaling. However, one limitation of using 2-(4-nitrobenzylidene)quinuclidin-3-ol is that it only blocks a subset of glutamate receptors, and other glutamate receptors such as NMDA receptors may also play important roles in the processes being studied.
Direcciones Futuras
There are several future directions for research involving 2-(4-nitrobenzylidene)quinuclidin-3-ol. One area of interest is the development of more selective and potent AMPA/kainate receptor antagonists for use in therapeutic applications. Another area of interest is the investigation of the role of glutamate receptors in various neurological disorders, and the potential therapeutic benefits of targeting these receptors. Additionally, the development of new experimental systems and techniques for studying glutamate receptor function could provide new insights into the role of these receptors in brain function and disease.
Métodos De Síntesis
2-(4-nitrobenzylidene)quinuclidin-3-ol can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the preparation of 4-nitrobenzaldehyde, which is then reacted with quinuclidin-3-ol to form the imine intermediate. The imine is then reduced using a reducing agent such as sodium borohydride to yield 2-(4-nitrobenzylidene)quinuclidin-3-ol.
Aplicaciones Científicas De Investigación
2-(4-nitrobenzylidene)quinuclidin-3-ol has been used extensively in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to selectively block the activity of AMPA/kainate-type glutamate receptors, which are involved in synaptic transmission and plasticity in the brain. 2-(4-nitrobenzylidene)quinuclidin-3-ol has been used in studies investigating the role of glutamate receptors in epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(2E)-2-[(4-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-14-11-5-7-15(8-6-11)13(14)9-10-1-3-12(4-2-10)16(18)19/h1-4,9,11,14,17H,5-8H2/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXOJIBUTPSKRN-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C\C3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5308867.png)
![1-allyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5308873.png)
![methyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5308878.png)

![N-{3-[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}acetamide](/img/structure/B5308888.png)


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5308906.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-piperidinol](/img/structure/B5308913.png)
![{3-oxo-3-[rel-(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]propyl}amine dihydrochloride](/img/structure/B5308919.png)

![2-[(4-phenyl-1-azepanyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5308933.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5308946.png)
![N-(2,4-difluorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5308947.png)